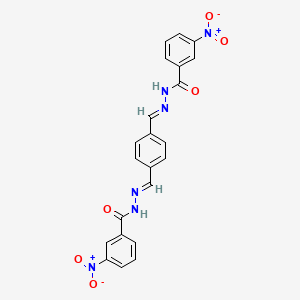
N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide)
Overview
Description
N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide), also known as PNBH, is a chemical compound that has been widely studied for its potential applications in various fields of science. PNBH is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is not fully understood. However, it is believed that N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) exerts its biological activities by interacting with cellular components such as proteins and nucleic acids. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been shown to inhibit the activity of enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) can inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In vivo studies have demonstrated that N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) can reduce the severity of inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is its low toxicity, which makes it suitable for use in biological assays. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is its poor solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide). One area of interest is the development of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide)-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of the potential of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) and to optimize its synthesis and properties for various applications.
Conclusion:
In conclusion, N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is a chemical compound with potential applications in various fields of science. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) can be synthesized by the reaction of 4-nitrobenzohydrazide with 1,4-phenylenedimethylylidene in the presence of a catalyst. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities, as well as its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) and to optimize its properties for various applications.
Scientific Research Applications
N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. In biochemistry, N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been used as a fluorescent probe for the detection of metal ions. In materials science, N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been employed as a precursor for the synthesis of metal nanoparticles.
properties
IUPAC Name |
4-nitro-N-[(E)-[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O6/c29-21(17-5-9-19(10-6-17)27(31)32)25-23-13-15-1-2-16(4-3-15)14-24-26-22(30)18-7-11-20(12-8-18)28(33)34/h1-14H,(H,25,29)(H,26,30)/b23-13+,24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGMIJIDHXYDL-RNIAWFEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[(E)-[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-pentanone semicarbazone](/img/structure/B3839559.png)
methanone](/img/structure/B3839568.png)
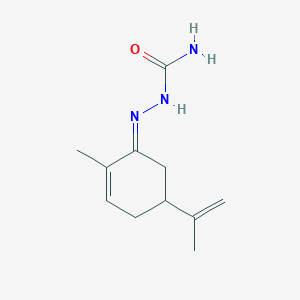
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
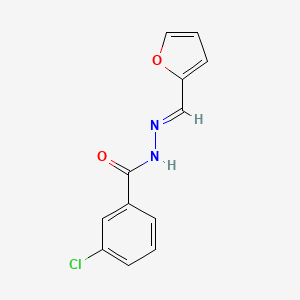
![4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B3839593.png)
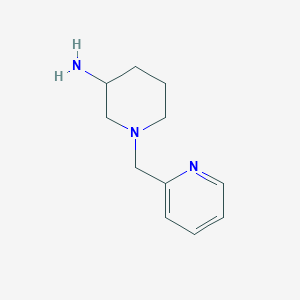
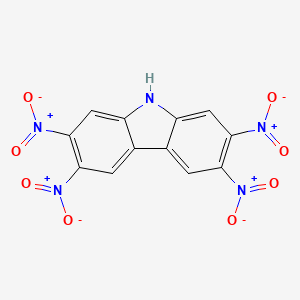
![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)
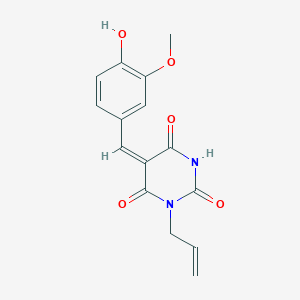
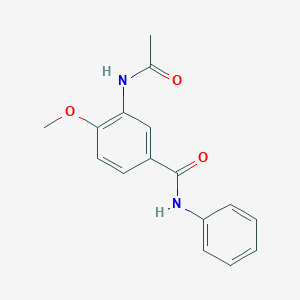
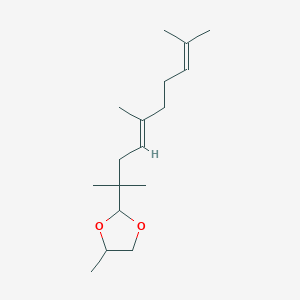
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)
